molecular formula C22H24N2OS B5526789 6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5526789
M. Wt: 364.5 g/mol
InChI Key: IXLCQWDKIBHQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related isoquinoline compounds often involves multistep organic reactions, including selective Buchwald–Hartwig reactions, Pd-catalyzed intramolecular direct arylation, Suzuki reactions, and intramolecular nitrene insertion reactions. These methods enable the construction of complex isoquinoline skeletons starting from simpler aromatic compounds (Van Baelen et al., 2008).

Molecular Structure Analysis

The structural intricacies of isoquinoline derivatives can be explored through X-ray crystallography, revealing the molecular conformation, crystal packing, and intermolecular interactions. Studies on similar compounds have shown that molecular conformations are not significantly affected by substitution patterns, highlighting the rigidity of the isoquinoline framework (Yamuna et al., 2010).

Chemical Reactions and Properties

Isoquinoline compounds participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. These reactions can significantly alter the chemical and physical properties of the molecules, enabling the synthesis of a wide range of derivatives with varied biological and chemical activities (Gorbunov et al., 1992).

Scientific Research Applications

Synthesis and Chemical Applications

One area of research involves the synthesis of complex molecules using 1,2,3,4-tetrahydroisoquinoline derivatives as starting materials. For example, the work by Liermann and Opatz (2008) demonstrates the synthesis of lamellarin U and lamellarin G trimethyl ether via alkylation of deprotonated alpha-aminonitrile, showcasing a method for introducing acid-sensitive protecting groups for phenolic hydroxy functions. This method offers a novel pathway for synthesizing compounds that might share structural similarities or synthetic pathways with the molecule (Liermann & Opatz, 2008).

Biological Activities and Applications

Another aspect of scientific research applications involves the study of the biological activities of compounds. For instance, Gastpar et al. (1998) investigated the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to indolo[2,1-a]isoquinolines. This study identifies essential structural elements required for the activity, contributing to the development of cytostatics targeting microtubule assembly (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Potential Anticancer Applications

Research by Huang et al. (2018) on dispiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline-3′,3′-indolines] demonstrates their cytotoxicities against cancer cell lines, suggesting that compounds with similar structural features might exhibit potential as anticancer agents. The study's focus on regioselectivity and diastereoselectivity in synthesis, along with preliminary biological activity evaluations, provides insights into the design of novel therapeutic agents (Huang, Huang, Sun, & Yan, 2018).

properties

IUPAC Name

(6-methylsulfanyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-13-9-14(2)20-19(10-13)15(3)21(23-20)22(25)24-8-7-16-11-18(26-4)6-5-17(16)12-24/h5-6,9-11,23H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCQWDKIBHQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC4=C(C3)C=CC(=C4)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

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